[(E)-cinnamyl]-triphenyl-phosphonium chloride
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Overview
Description
It is characterized by its molecular formula C27H24ClP and a molecular weight of 414.91 g/mol . This compound is notable for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(E)-cinnamyl]-triphenyl-phosphonium chloride can be synthesized through the reaction of triphenylphosphine with cinnamyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for triphenyl(3-phenylprop-2-enyl)phosphanium;chloride are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
[(E)-cinnamyl]-triphenyl-phosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific examples are less common.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions
Common reagents used in reactions with triphenyl(3-phenylprop-2-enyl)phosphanium;chloride include secondary amines, phenylhydrazine, and dimethylformamide. These reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving triphenyl(3-phenylprop-2-enyl)phosphanium;chloride depend on the specific reagents and conditions used. For example, reactions with secondary amines can yield adducts with α,β-double bonds .
Scientific Research Applications
[(E)-cinnamyl]-triphenyl-phosphonium chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of phosphonium ylides.
Catalysis: The compound can act as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Biological Studies:
Industrial Applications: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of triphenyl(3-phenylprop-2-enyl)phosphanium;chloride involves its role as a nucleophilic catalyst or reagent. The phosphonium group can stabilize reaction intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction context .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in the Wittig reaction.
Cinnamyl Chloride: A precursor in the synthesis of cinnamyltriphenylphosphonium chloride.
Triphenyl(3-phenylprop-2-ynyl)phosphonium Bromide: Another quaternary phosphonium salt with similar reactivity.
Uniqueness
[(E)-cinnamyl]-triphenyl-phosphonium chloride is unique due to its specific structure, which combines the properties of both triphenylphosphine and cinnamyl chloride. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C27H24ClP |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
triphenyl(3-phenylprop-2-enyl)phosphanium;chloride |
InChI |
InChI=1S/C27H24P.ClH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/p-1 |
InChI Key |
NBGQQOBCTPJEFE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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